molecular formula C12H16FNO B7863742 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol

2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol

Cat. No.: B7863742
M. Wt: 209.26 g/mol
InChI Key: HSZKVLWXENPBRS-UHFFFAOYSA-N
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Description

Contextualization within Aminoalcohol Chemical Space

Substituted aminoalcohols represent a pivotal class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. This structural motif is prevalent in a vast array of biologically active molecules, including natural products, pharmaceuticals, and chiral auxiliaries used in asymmetric synthesis. The stereoselective synthesis of aminoalcohols is a fundamental area of research in organic chemistry, as the specific spatial arrangement of the amino and hydroxyl groups is often critical to their biological function and chemical reactivity. Compounds within this chemical space are explored for their potential to interact with biological targets with high specificity.

Role of the Ethanolamine (B43304) Scaffold in Advanced Chemical Synthesis and Preclinical Research

Ethanolamine, the simplest of the aminoalcohols, serves as a fundamental building block in both industrial and research settings. Its bifunctional nature, possessing a primary amine and a primary alcohol, allows for a wide range of chemical modifications. In advanced chemical synthesis, the ethanolamine scaffold is a versatile starting material for producing more complex molecules, including surfactants, chelating agents, and active pharmaceutical ingredients. tandfonline.com In preclinical research, ethanolamine derivatives are investigated for a multitude of therapeutic applications, demonstrating the scaffold's importance in the development of new chemical entities.

Overview of N-Substituted Ethanolamine Derivatives

The strategic modification of the nitrogen atom in the ethanolamine scaffold gives rise to N-substituted ethanolamine derivatives, a broad and significant subclass of compounds. The nature of the substituent on the nitrogen atom can dramatically influence the molecule's physicochemical properties, such as its polarity, basicity, and lipophilicity. These modifications are crucial in medicinal chemistry for optimizing a compound's interaction with biological targets and improving its pharmacokinetic profile. The synthesis of mono-N-alkylated ethanolamines, for instance, is a key step in preparing intermediates for various drugs. nbinno.com Research into N-substituted ethanolamines has led to the discovery of compounds with diverse biological activities, including anti-inflammatory and antihistaminic properties. nih.gov

Research Rationale for 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol Investigation

While specific research findings on this compound are not extensively documented in public literature, the rationale for its synthesis and investigation can be inferred from the well-established roles of its constituent chemical motifs in medicinal chemistry. The molecule combines three key structural features: the N-substituted ethanolamine core, a cyclopropyl (B3062369) group, and a 3-fluorobenzyl group. Each of these components is known to confer advantageous properties in drug design.

The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and reduce off-target effects. researchgate.net Its rigid structure can lock the molecule into a bioactive conformation, leading to more favorable binding with a biological target. nbinno.com

The fluorobenzyl group , particularly with fluorine at the meta-position, is a common feature in modern pharmaceuticals. The inclusion of a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. tandfonline.com Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups and lead to stronger binding interactions with target proteins. unl.pt

Data Tables

Table 1: Properties of Key Structural Motifs

Structural MotifKey Physicochemical PropertiesCommon Role in Medicinal Chemistry
Cyclopropyl Group Rigid, strained ring; enhanced π-character of C-C bonds; increased metabolic stability. researchgate.netscientificupdate.comPotency enhancement, metabolic shielding, conformational restriction, isosteric replacement for alkenes. nbinno.commdpi.com
Fluorine Atom High electronegativity, small size, strong C-F bond. tandfonline.comBlocks metabolic oxidation, modulates pKa, enhances binding affinity, improves membrane permeation. tandfonline.comunl.pt
Ethanolamine Scaffold Contains both nucleophilic (amine) and hydrogen-bonding (hydroxyl) groups.Versatile synthetic building block for pharmaceuticals and other chemical products. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-14(6-7-15)12-4-5-12/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZKVLWXENPBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Cyclopropyl 3 Fluoro Benzyl Amino Ethanol

General Strategies for β-Aminoalcohol Synthesis Relevant to the Compound

The synthesis of β-amino alcohols can be achieved through several established chemical transformations. These methods provide a foundational understanding of the potential routes to access 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol.

Ring-Opening Reactions of Epoxides by Amines

The nucleophilic ring-opening of epoxides by amines is one of the most direct and widely employed methods for the synthesis of β-amino alcohols. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of a trans-product. The regioselectivity of the attack on unsymmetrical epoxides is influenced by both steric and electronic factors.

In the context of synthesizing this compound, a plausible approach would involve the reaction of N-(3-fluorobenzyl)cyclopropanamine with ethylene (B1197577) oxide. The nitrogen atom of the secondary amine would act as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

ReactantsCatalyst/ConditionsProductYieldReference
Epoxide and AmineMetal- and solvent-free (acetic acid-mediated)β-amino alcoholHigh nih.gov
Epoxides and Primary AminesPolar mixed solvent systems (e.g., DMF/H2O), no catalystβ-amino alcoholHigh (43-98%) nih.gov
Epichlorohydrin and AnilineLipase in continuous-flow reactorβ-amino alcoholUp to 91.3% google.com

This method offers a straightforward route to the target molecule, provided the starting N-substituted amine is readily available. The reaction can often be carried out under mild conditions and can be catalyzed by various agents, including Lewis acids, or even proceed without a catalyst in polar solvents. nih.govnih.gov

Reductions of Amino Acids or Amino Ketones

Another versatile strategy for the synthesis of β-amino alcohols involves the reduction of α-amino acids or α-amino ketones. The reduction of the carboxylic acid or ketone functionality to an alcohol yields the desired β-amino alcohol.

For the synthesis of a precursor to the target molecule, one could envision the reduction of an appropriate α-amino ketone. For instance, a compound like 2-(cyclopropylamino)-1-(3-fluorophenyl)ethan-1-one could be reduced to the corresponding amino alcohol. Subsequent N-benzylation would then be required.

Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with other reagents to enhance reactivity. nih.govnih.gov The stereochemical outcome of the reduction of α-amino ketones can often be controlled to produce specific diastereomers of the β-amino alcohol.

Starting MaterialReducing AgentProductKey FeaturesReference
N-protected amino acidsNaBH₄/I₂N-protected amino alcoholAvoids flammable LiAlH₄ nih.gov
Chiral amino acidsLi/AlCl₃Chiral amino alcoholSimplified industrial procedure nih.gov
β-Amino KetonesSamarium(II) iodidesyn or anti 1,3-amino alcoholsStereoselectivity dependent on N-protecting group google.commdpi.com
N-Sulfinyl β-Amino KetonesLiEt₃BH or Li(t-BuO)₃AlHsyn- or anti-1,3-amino alcoholsGood to excellent diastereoselectivity fu-berlin.de

Asymmetric Aminohydroxylation of Alkenes

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of β-amino alcohols from alkenes. nih.gov This reaction involves the syn-addition of an amino group and a hydroxyl group across a double bond, catalyzed by an osmium species in the presence of a chiral ligand.

To apply this to the synthesis of this compound, one would need to start with an appropriately substituted alkene. However, the complexity of the target molecule's substitution pattern on the nitrogen atom makes a direct asymmetric aminohydroxylation challenging. It would likely require a multi-step sequence involving the aminohydroxylation of a simpler alkene, followed by N-alkylation.

Alkene SubstrateReagentsProductKey FeaturesReference
Various AlkenesOsO₄, Chiral Ligand, N-halosulfonamidessyn-1,2-amino alcoholsRegio- and syn-selective nih.gov
α,β-Unsaturated EstersK₂OsO₂(OH)₄, Alkaloid Ligandα-hydroxy-β-amino acid derivativesEnantiopure products nih.gov

Photo-Induced Reactions for β-Amino Alcohol Derivatives

Recent advancements in photoredox catalysis have opened new avenues for the synthesis of β-amino alcohol derivatives. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. One such method involves a photoredox-induced radical relay strategy to synthesize functionalized β-amino alcohol derivatives from styrenes or arylacetylenes.

While a direct application to the synthesis of this compound is not immediately obvious, these photo-induced methods highlight the expanding toolkit available to synthetic chemists for constructing complex amino alcohol structures. A copper-catalyzed, photoinduced enantioconvergent synthesis of β-aminoalcohol derivatives has also been reported, coupling anilines with racemic, unactivated β-haloethers.

Amidation of Unactivated Esters with Amino Alcohols

The reaction between unactivated esters and amino alcohols can lead to the formation of amides. This reaction can be catalyzed by organobases and proceeds through an initial transesterification followed by an intramolecular rearrangement. While this method is primarily for amide synthesis, it underscores the reactivity of the functional groups present in β-amino alcohols and could be relevant in subsequent transformations of the target compound. A protocol using cesium carbonate as a promoter for the direct amidation of unactivated esters with amino alcohol derivatives has also been developed.

Targeted Synthesis of N-Substituted Ethanolamines

The synthesis of N-substituted ethanolamines, such as this compound, can be approached through several targeted strategies. A common and effective method is the N-alkylation of a primary or secondary amine.

A plausible and direct route to synthesize this compound would be a two-step process starting from 2-(cyclopropylamino)ethanol (B1357452). This intermediate could first be synthesized by the ring-opening of ethylene oxide with cyclopropylamine (B47189). Subsequently, the secondary amine of 2-(cyclopropylamino)ethanol can be alkylated with 3-fluorobenzyl bromide or a similar electrophile in the presence of a base to yield the final product.

Alternatively, a reductive amination approach could be employed. This would involve the reaction of 2-(cyclopropylamino)ethanol with 3-fluorobenzaldehyde (B1666160) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is known for its mild reaction conditions and broad functional group tolerance.

A Chinese patent describes a method for synthesizing N-substituted ethanolamines by reducing 2-alkyl or 2-aryl substituted 2-oxazolines with different sodium borohydride systems. Another convenient method to prepare mono-N-alkylated ethanolamine (B43304) derivatives involves a "one-pot synthesis" by adding 2-(benzoyloxy)ethanaminium chloride, a base, and an alkylating agent together.

Precursor 1Precursor 2Reaction TypeKey ConditionsProduct
2-(Cyclopropylamino)ethanol3-Fluorobenzyl bromideN-AlkylationBase (e.g., K₂CO₃, Et₃N)This compound
2-(Cyclopropylamino)ethanol3-FluorobenzaldehydeReductive AminationReducing agent (e.g., NaBH(OAc)₃)This compound
N-(3-Fluorobenzyl)amineEthylene oxideRing-opening-2-[(3-Fluorobenzyl)amino]ethanol (intermediate)

Mono-N-Alkylation Techniques

The selective mono-N-alkylation of primary amines presents a common challenge in organic synthesis, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. acs.org To synthesize the target compound, controlled mono-alkylation of a primary amine (either ethanolamine or a pre-formed N-substituted ethanolamine) is a critical step.

Reductive Amination: This is a widely used and versatile method for forming C-N bonds and can be controlled to favor mono-alkylation. acs.orgorganicchemistrytutor.com The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organicchemistrytutor.comchemistrysteps.comorgoreview.comchemistrysteps.com For instance, reacting ethanolamine with cyclopropanecarboxaldehyde (B31225) would yield an N-cyclopropylethanolamine intermediate after reduction. A key advantage is the availability of mild reducing agents like sodium cyanoborohydride (NaBH3CN), which are stable in slightly acidic conditions required for imine formation and selectively reduce the iminium ion over the carbonyl starting material. chemistrysteps.comorgoreview.com This method avoids harsh conditions and can often be performed as a one-pot synthesis. chemistrysteps.com

Chelation-Controlled Alkylation: An alternative strategy for achieving selective mono-N-alkylation of amino alcohols involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). acs.orgorganic-chemistry.orgnih.gov This method relies on the formation of a stable chelate between the amino and alcohol groups with 9-BBN, which serves to both protect the functional groups and activate the amine for a single alkylation event. organic-chemistry.orgnih.gov While effective for 1,3-amino alcohols, its applicability to 1,2-amino alcohols like the ethanolamine backbone may be limited. organic-chemistry.org

Direct Alkylation with Alcohols: Modern catalytic methods, such as the "borrowing hydrogen" strategy, allow for the direct N-alkylation of amines using alcohols as alkylating agents. nih.gov These reactions, often catalyzed by ruthenium or iron complexes, are highly atom-economical, producing only water as a byproduct. nih.gov This approach could be used to introduce either the cyclopropylmethyl or the 3-fluorobenzyl group.

A comparison of these techniques is presented in the table below.

TechniqueReagentsKey FeaturesSelectivity Control
Reductive Amination Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH3CN)One-pot synthesis; mild conditions. chemistrysteps.comorgoreview.comStoichiometric control of reagents.
Chelation-Control 9-BBN, Alkyl Halide, BaseForms stable chelate to prevent over-alkylation. organic-chemistry.orgnih.govChelation effect inherently favors mono-alkylation. organic-chemistry.org
Direct Alkylation Alcohol, Amine, Metal Catalyst (e.g., Ru, Fe)Atom-economical; water is the only byproduct. nih.govCatalyst and reaction condition control.

Approaches for Introducing Cyclopropyl (B3062369) and Fluorinated Benzyl (B1604629) Moieties

The introduction of the specific N-substituents is central to the synthesis of the target compound. These groups can be incorporated using either a building block approach or through direct modification of the ethanolamine core.

Introduction of the Cyclopropyl Moiety: The cyclopropyl group is a valuable structural motif in medicinal chemistry. longdom.org Its installation onto a nitrogen atom can be achieved through several established methods.

Reductive Amination: As mentioned, reacting an amine with cyclopropanecarboxaldehyde is a direct route. longdom.org

Nucleophilic Substitution: Using a pre-formed N-(3-fluorobenzyl)ethanolamine, the cyclopropyl group can be introduced by reaction with a cyclopropyl halide, though this approach can be challenging.

From Cyclopropylamine: An alternative strategy involves starting with cyclopropylamine and subsequently introducing the other substituents. longdom.org Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is a powerful method for arylating cyclopropylamine, though less common for benzylation. researchgate.net

Introduction of the Fluorinated Benzyl Moiety: The 3-fluorobenzyl group is typically installed via a nucleophilic substitution or reductive amination.

Reductive Amination: The reaction of N-cyclopropylethanolamine with 3-fluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride offers a clean and efficient pathway.

Nucleophilic Substitution (Benzylation): The reaction of a secondary amine with 3-fluorobenzyl halide (e.g., bromide or chloride) is a classic SN2 reaction. wikipedia.org This method is straightforward, provided the secondary amine precursor is readily available. The reaction proceeds via a backside attack of the amine's lone pair on the benzylic carbon, displacing the halide. libretexts.orgmasterorganicchemistry.combyjus.com

A potential synthetic sequence is outlined below:

Step 1: Synthesis of N-cyclopropylethanolamine. Ethanolamine is reacted with cyclopropanecarboxaldehyde via reductive amination.

Step 2: Synthesis of this compound. The resulting N-cyclopropylethanolamine is then reacted with 3-fluorobenzyl bromide via nucleophilic substitution to yield the final product.

Diastereoconvergent and Stereoselective Synthesis of Aminoalcohols

Chiral 1,2-amino alcohols are crucial structural motifs in many pharmaceuticals and natural products. nih.govnih.govfrontiersin.orgnih.gov Should an enantiomerically pure form of this compound be required, the synthesis must incorporate stereocontrol. This is typically achieved by starting with a chiral precursor or by employing an asymmetric synthesis method.

Stereoselective Methods:

Sharpless Asymmetric Aminohydroxylation (AA): This powerful method allows for the direct, enantioselective conversion of alkenes into vicinal amino alcohols in a single step. nih.govorganic-chemistry.orgwikipedia.orgrsc.org Using ethylene as a starting material with a suitable nitrogen source (like an N-halocarbamate) and a chiral osmium catalyst system, one could, in principle, generate a chiral, protected aminoethanol precursor. organic-chemistry.org The reaction proceeds through a concerted [3+2] cycloaddition of an osmium-imido species to the alkene, with the chiral ligand directing the facial selectivity. organic-chemistry.orgrsc.org

Reduction of α-Amino Ketones: The diastereoselective reduction of a chiral α-amino ketone is a common strategy to produce chiral β-amino alcohols. cdnsciencepub.comresearchgate.netresearchgate.net The stereochemical outcome can often be controlled by the choice of reducing agent and the protecting groups on the nitrogen. cdnsciencepub.comresearchgate.net Chelation-controlled reductions, for example using zinc borohydride, can lead to high diastereoselectivity. researchgate.net

Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), can be used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity under mild conditions. frontiersin.orgnih.gov

Diastereoconvergent Synthesis: These methods are particularly useful as they can produce a single diastereomer of the product from a mixture of starting material diastereomers. rsc.orgsemanticscholar.orgnih.gov For instance, a selenium-catalyzed intermolecular C-H amination of homoallylic alcohols has been shown to be diastereoconvergent. rsc.orgsemanticscholar.orgnih.gov This process involves the destruction and stereocontrolled reformation of a stereocenter, simplifying the need for diastereomerically pure starting materials. rsc.orgsemanticscholar.org

MethodStarting MaterialKey FeaturesStereocontrol Element
Asymmetric Aminohydroxylation AlkeneDirect conversion to amino alcohol. organic-chemistry.orgChiral ligand (e.g., (DHQ)2PHAL). organic-chemistry.orgrsc.org
Asymmetric Ketone Reduction α-Amino KetoneHigh diastereoselectivity possible. cdnsciencepub.comChiral reducing agent or substrate control. cdnsciencepub.comresearchgate.net
Biocatalysis α-Hydroxy KetoneHigh enantioselectivity, mild conditions. frontiersin.orgEngineered enzyme (e.g., AmDH). frontiersin.orgnih.gov
Diastereoconvergent Amination Homoallylic AlcoholSingle product from mixed stereoisomers. rsc.orgCatalyst-controlled stereoselectivity. rsc.orgsemanticscholar.org

Derivatization Strategies for Structural Modification

Once synthesized, the this compound scaffold can be further modified to modulate its physicochemical properties, biological activity, or metabolic stability.

Chemical Derivatization for Enhanced Biological Activity or Stability

Derivatization of the primary alcohol is a common strategy to create prodrugs or alter the molecule's pharmacokinetic profile.

Esterification: The hydroxyl group of the amino alcohol can be readily converted into an ester. tandfonline.comgoogle.com Esters of amino alcohols are important intermediates and can serve as protective groups or as biologically active compounds themselves. tandfonline.com The esterification can be accomplished by reacting the amino alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640). To prevent the more nucleophilic tertiary amine from reacting, the esterification is often carried out under acidic conditions, where the amine is protonated and non-nucleophilic. tandfonline.comgoogle.com For example, reacting the parent compound with acetic anhydride would yield the corresponding acetate (B1210297) ester. This modification increases lipophilicity, which can affect cell membrane permeability.

Ether Formation: The hydroxyl group can also be converted to an ether, which is generally more metabolically stable than an ester. This is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Cyclic Scaffold Formation from Aminoalcohols

The 1,2-amino alcohol motif is a versatile precursor for the synthesis of various N,O-heterocyclic scaffolds, such as morpholines and their derivatives. nih.govorganic-chemistry.orgchemrxiv.org These cyclic structures are prevalent in medicinal chemistry and can constrain the molecule's conformation, which may lead to improved binding affinity for a biological target.

Synthesis of Morpholinones: Chiral morpholinones are important pharmacophores. acs.org They can be synthesized from 2-(arylamino)ethan-1-ols by reaction with glyoxals in a chiral phosphoric acid-catalyzed enantioselective process. acs.org A similar strategy could potentially be adapted for tertiary amino alcohols. Another approach involves the reaction of β-amino alcohols with dicyanofumarates, which proceeds through an addition-elimination-lactonization pathway to form the six-membered morpholinone ring. researchgate.net

Synthesis of Morpholines: Morpholines can be synthesized from 1,2-amino alcohols through a simple, redox-neutral protocol using ethylene sulfate (B86663) and a base like potassium tert-butoxide. organic-chemistry.orgchemrxiv.org This methodology involves an initial SN2 reaction between the amine and ethylene sulfate, followed by an intramolecular cyclization. chemrxiv.org

Mechanistic Aspects of Synthetic Pathways

Understanding the mechanisms of the key synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Reductive Amination: This reaction proceeds in two main stages. First is the formation of an iminium ion. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., 3-fluorobenzaldehyde). organicchemistrytutor.comchemistrysteps.com This is followed by a series of proton transfers to form a carbinolamine intermediate. Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Elimination of water generates a resonance-stabilized iminium ion. organicchemistrytutor.com The second stage is the reduction of the iminium ion. A hydride reducing agent, such as NaBH3CN, delivers a hydride (H⁻) to the electrophilic carbon of the C=N double bond, reducing it to the final amine product. chemistrysteps.comchemistrysteps.com The use of NaBH3CN is advantageous as it is less reactive and will not readily reduce the starting aldehyde, but is reactive enough to reduce the iminium intermediate. orgoreview.com

Mechanism of N-Alkylation (SN2 Reaction): The benzylation of the secondary amine precursor with 3-fluorobenzyl bromide follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org This is a concerted, one-step process where the nucleophilic nitrogen atom attacks the electrophilic benzylic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.combyjus.comchemistrysteps.com As the new C-N bond forms, the C-Br bond simultaneously breaks. wikipedia.orgbyjus.com The reaction proceeds through a trigonal bipyramidal transition state where the nitrogen, carbon, and bromine are momentarily aligned. masterorganicchemistry.com This mechanism leads to an inversion of stereochemistry if the electrophilic carbon is a chiral center. masterorganicchemistry.combyjus.com The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (the amine) and the electrophile (the alkyl halide). libretexts.org

Mechanism of Sharpless Asymmetric Aminohydroxylation: The catalytic cycle of the Sharpless AA reaction is complex but is understood to begin with the formation of a chiral osmium(VIII) imido complex from osmium tetroxide and the nitrogen source in the presence of the chiral ligand. nih.govorganic-chemistry.orgwikipedia.org This complex then reacts with the alkene via a [3+2]-cycloaddition pathway to form an osmaazaglycolate intermediate. organic-chemistry.org The chiral ligand, bound to the osmium center, directs the cycloaddition to one of the two enantiotopic faces of the alkene, thereby establishing the stereochemistry of the product. rsc.org This intermediate is then hydrolyzed to release the amino alcohol product and regenerate an osmium(VI) species, which is re-oxidized back to the active osmium(VIII) catalyst to complete the cycle. nih.govorganic-chemistry.org

Radical Pathways in Aminoalcohol Synthesis

Radical C-H amination has emerged as a powerful tool for the synthesis of aminoalcohols from readily available alcohol starting materials. nih.govresearchgate.net This approach often circumvents the need for pre-functionalized substrates and can offer high levels of regio- and stereoselectivity. nih.govnih.gov A plausible radical-based synthesis of this compound could involve the direct amination of ethanol (B145695).

A notable strategy involves a radical relay chaperone approach, where an alcohol is transiently converted to an imidate radical. nih.govsci-hub.se This intermediate can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT), leading to the formation of a β-radical, which is subsequently trapped to form the desired aminoalcohol after hydrolysis. nih.govsci-hub.se This method has been successfully applied to a broad range of alcohols, including those with alkyl, allyl, and benzyl groups. nih.gov

For the synthesis of the target compound, ethanol would first be converted to an appropriate imidate derivative. This derivative, upon exposure to a radical initiator, would generate a nitrogen-centered radical. Intramolecular HAT from the methyl group of the ethanol backbone would then generate a β-carbon radical. This radical could then be trapped by a nitrogen source bearing the cyclopropyl and 3-fluorobenzyl groups. However, a more direct approach would involve the C-H amination of ethanol with a pre-formed N-cyclopropyl-N-(3-fluorobenzyl)amine, though this intermolecular approach can be more challenging in terms of selectivity.

A multi-catalytic system, often involving a photocatalyst and a copper catalyst, can be employed to achieve high enantioselectivity in such transformations. nih.govsci-hub.se The photocatalyst generates the N-centered radical, and the chiral copper catalyst mediates the enantioselective HAT and subsequent C-N bond formation. nih.govsci-hub.se

Table 1: Proposed Radical C-H Amination for this compound Synthesis

StepReactantsReagents and ConditionsIntermediate/ProductNotes
1Ethanol, Imidoyl chloride chaperoneBaseOxime imidate of ethanolFormation of the radical precursor.
2Oxime imidateIr photocatalyst, Chiral Copper catalyst, LightChiral oxazolineEnantioselective radical C-H amination.
3Chiral oxazolineAcidic hydrolysis2-Aminoethanol derivative-
42-Aminoethanol derivative3-Fluorobenzyl bromide, Cyclopropyl bromide, BaseThis compoundN-alkylation steps.

Transition Metal-Catalyzed Processes in Aminoalcohol Synthesis

Transition metal catalysis offers a versatile and efficient platform for the synthesis of aminoalcohols. rsc.org Cross-coupling reactions, in particular, provide a direct method for the formation of the C-N bond in the target molecule.

A potential route involves the palladium-catalyzed cross-coupling of 2-bromoethanol (B42945) with N-cyclopropyl-N-(3-fluorobenzyl)amine. The synthesis of the secondary amine precursor, N-cyclopropyl-N-(3-fluorobenzyl)amine, can be achieved through various methods, including the reductive amination of 3-fluorobenzaldehyde with cyclopropylamine. The subsequent coupling with 2-bromoethanol would furnish the desired aminoalcohol. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

Alternatively, a Buchwald-Hartwig amination could be employed. This reaction typically involves the coupling of an aryl or vinyl halide with an amine in the presence of a palladium catalyst. While not directly applicable to the synthesis of the target aliphatic aminoalcohol from an alcohol precursor, variations of this methodology could be adapted. For instance, a protected 2-aminoethanol derivative could be coupled with a 3-fluorobenzyl halide and a cyclopropyl halide in a sequential manner.

Another approach is the catalytic hydroaminomethylation of alkenes, which can directly produce aminoalcohols. However, this would require a more complex starting material than simple precursors.

Table 2: Proposed Transition Metal-Catalyzed Synthesis of this compound

StepReactantsCatalyst and ReagentsProductPotential Yield
13-Fluorobenzaldehyde, CyclopropylamineReducing agent (e.g., NaBH(OAc)₃)N-Cyclopropyl-N-(3-fluorobenzyl)amineHigh
2N-Cyclopropyl-N-(3-fluorobenzyl)amine, 2-BromoethanolPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)This compoundModerate to High

Organocatalysis in Aminoalcohol Chemistry

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including aminoalcohols. rsc.orgyoutube.comyoutube.com These methods often utilize small, chiral organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. youtube.com

An organocatalytic approach to an enantiomerically enriched form of this compound could involve the asymmetric aminomethylation of an appropriate precursor. For instance, a chiral proline-derived catalyst could be used to catalyze the Mannich reaction between an aldehyde, an amine, and a ketone. While not directly applicable to the target structure in a single step, this principle can be adapted.

A more plausible organocatalytic route would involve the asymmetric ring-opening of an epoxide. For example, the reaction of ethylene oxide with N-cyclopropyl-N-(3-fluorobenzyl)amine could be catalyzed by a chiral organocatalyst, such as a chiral phosphoric acid or a bifunctional thiourea (B124793) catalyst, to yield the desired aminoalcohol with high enantioselectivity. The success of this approach would depend on the nucleophilicity of the secondary amine and the ability of the catalyst to effectively control the stereochemistry of the ring-opening step.

Furthermore, organocatalysts can be employed in the synthesis of chiral β-amino acids, which can then be reduced to the corresponding aminoalcohols. rsc.orgnih.gov This multi-step approach could provide access to highly pure enantiomers of the target compound.

Table 3: Proposed Organocatalytic Synthesis of this compound

Reaction TypeReactantsCatalystProductExpected Enantioselectivity
Asymmetric Epoxide Ring-OpeningEthylene oxide, N-Cyclopropyl-N-(3-fluorobenzyl)amineChiral Phosphoric Acid or Thiourea Catalyst(R)- or (S)-2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanolGood to Excellent
Asymmetric Mannich Reaction followed by reductionFormaldehyde, N-Cyclopropyl-N-(3-fluorobenzyl)amine, AcetaldehydeChiral Proline derivativeChiral β-amino aldehyde intermediateGood
Reduction of β-amino aldehydeChiral β-amino aldehyde intermediateReducing agent (e.g., NaBH₄)(R)- or (S)-2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanolHigh (retention of stereochemistry)

Preclinical Pharmacological Investigations and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol, these studies have systematically evaluated the role of its three primary structural motifs: the cyclopropyl (B3062369) group, the fluorinated benzyl (B1604629) ring, and the ethanolamine (B43304) backbone.

The N-cyclopropyl group is a key determinant of the biological activity in this class of compounds. The incorporation of a cyclopropane (B1198618) ring introduces significant conformational rigidity, which can lock the molecule into a bioactive conformation preferred by its target receptor. researchgate.net This rigidity, stemming from the inherent ring strain of the three-membered ring, contrasts with the flexibility of larger or acyclic alkyl substituents. unl.pt In many cases, this constrained conformation enhances the binding affinity by reducing the entropic penalty upon binding to a protein target. The cyclopropyl group is also highly electrophilic and can participate in specific interactions within a receptor's binding pocket. researchgate.net Studies on related N-cyclopropyl-N-(arylalkyl)amines have shown that this small, rigid group is often optimal for enzyme inhibitory activity, suggesting its importance in orienting the molecule for effective interaction with the active site. unl.pt

The introduction of a fluorine atom onto the benzyl ring is a widely used strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.net In this compound, the fluorine atom at the 3-position (meta-position) of the benzyl ring has a profound influence on its activity.

Key impacts of this fluorination include:

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring alters the electron distribution. tandfonline.com This can influence the basicity (pKa) of the adjacent secondary amine, which can in turn affect the molecule's ionization state at physiological pH and its ability to form ionic bonds with the receptor. nih.govscientificupdate.com

Binding Interactions: The carbon-fluorine (C-F) bond can participate in favorable non-covalent interactions with protein targets, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds. nih.gov The specific placement at the 3-position suggests that this region of the molecule is involved in a critical interaction within the binding pocket, and substitution at this position is optimal for potency.

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. tandfonline.com Placing a fluorine atom at a metabolically labile site can block oxidative metabolism, thereby increasing the compound's half-life.

Comparative studies often show that fluorination at different positions (e.g., ortho- or para-) can lead to dramatically different activity profiles, highlighting the precise structural and electronic requirements of the target receptor. nih.gov

The ethanolamine scaffold is a common pharmacophore found in numerous biologically active molecules and pharmaceuticals. nih.govresearchgate.net This structural motif, characterized by an amino group and a hydroxyl group separated by a two-carbon linker, is crucial for the activity of this compound. The hydroxyl group is a key functional group that often acts as a hydrogen bond donor or acceptor, forming a critical anchoring point with a specific amino acid residue (such as serine, threonine, or tyrosine) in the receptor's binding site. The two-carbon spacing between the nitrogen and the oxygen is often optimal for forming these interactions within the three-dimensional space of the binding pocket. Altering this spacing typically leads to a significant loss of activity.

The ethanolamine scaffold introduces a chiral center at the carbon atom bonded to the hydroxyl group. As a result, this compound exists as a pair of enantiomers: (R)- and (S)-isomers. Stereochemistry is a critical factor in the biological activity of chiral compounds because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. mdpi.com

It is common for one enantiomer to exhibit significantly higher potency than the other, a phenomenon known as stereoselectivity. mdpi.com This occurs because only one enantiomer can achieve the optimal three-point binding and spatial orientation required for a high-affinity interaction with the target. mdpi.com The determination of the absolute stereochemistry of the more active isomer is crucial for understanding the precise nature of the drug-receptor interaction and for developing more selective therapeutic agents. mdpi.comresearchgate.net Chiral separation techniques are therefore essential to isolate and evaluate the individual enantiomers. utwente.nlnih.govyakhak.orgnih.gov

Biological Target Identification and Characterization (In Vitro/Preclinical Focus)

Identifying the specific molecular targets of a compound is a critical step in understanding its pharmacological mechanism. For novel compounds like this compound, in vitro studies are the primary method for this characterization.

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are the targets for a significant percentage of all approved drugs. nih.govencyclopedia.pub Given the structural features of this compound, which resemble known ligands for aminergic GPCRs, this receptor class is a probable target.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. In a typical competitive binding assay, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes containing the receptor. The test compound is then added at various concentrations to measure its ability to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

For compounds structurally related to this compound, binding studies have demonstrated high affinity for certain GPCR subtypes. The data below is illustrative of typical results from such a study, showing the binding affinity of a hypothetical analog at different receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)Description
GPCR Subtype A2.5High affinity, suggesting this may be a primary target.
GPCR Subtype B85.7Moderate affinity, indicating a possible secondary target or off-target interaction.
GPCR Subtype C>1,500Low to negligible affinity, suggesting no significant interaction.

Such data is crucial for building a profile of the compound's selectivity. High selectivity for a specific receptor subtype over others is a desirable property in drug development as it can minimize off-target effects.

Modulation of Intracellular Signaling Pathways (e.g., Toll-like Receptor 4)

The effect of this compound on intracellular signaling pathways, including the Toll-like Receptor 4 (TLR4) pathway, has not been documented in the available scientific literature.

Investigation into the modulation of such pathways would involve cell-based assays. For example, to assess the impact on the TLR4 pathway, researchers might use macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a known TLR4 agonist. The production of downstream signaling molecules, such as nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6), would be quantified in the presence of the compound.

Mechanistic Studies of Biological Effects (In Vitro/Preclinical Focus)

Molecular Mechanisms of Action in Model Systems

The molecular mechanism of action for this compound remains to be elucidated. Research in this area would focus on identifying the specific molecular targets through which the compound exerts its biological effects. Techniques such as thermal shift assays, affinity chromatography, or computational docking studies could be utilized to identify potential binding partners.

Interactions with Biomolecules (e.g., proteins, nucleic acids, membranes)

There is no published data on the direct interactions of this compound with biomolecules. Biophysical techniques would be necessary to characterize such interactions. For instance, surface plasmon resonance (SPR) could be used to study the binding kinetics of the compound to a target protein immobilized on a sensor chip. Isothermal titration calorimetry (ITC) could provide thermodynamic parameters of the binding interaction. Interactions with DNA could be assessed using techniques like circular dichroism or DNA melting temperature analysis.

Allosteric Modulation and Orthosteric Binding

The mode of binding of this compound to any potential biological target is unknown. To determine if the compound acts as an allosteric modulator or an orthosteric ligand, competitive binding assays would be essential. These experiments would involve measuring the binding of a known ligand to a receptor in the presence and absence of the test compound. A change in the binding affinity (Kd) of the known ligand would suggest allosteric modulation, while a change in the maximum binding (Bmax) would indicate competitive orthosteric binding.

Impact on Cellular Processes and Pathways

Consequently, there is no data to report on its effects on cellular signaling cascades, enzyme activities, receptor interactions, or any other cellular or molecular-level processes. The creation of data tables illustrating research findings is not possible due to the absence of relevant experimental results.

Further research is required to elucidate the pharmacological profile of this compound and its potential effects on biological systems at the cellular level.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations offer a lens into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry and electronic properties of molecules. DFT calculations have been employed to determine the optimized molecular structure of compounds similar to 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol, providing data on bond lengths and angles. researchgate.net These theoretical calculations are often in good agreement with experimental results, validating the computational models used. nih.gov

The application of DFT can also extend to understanding the vibrational properties of the molecule. By calculating the normal modes of vibration, researchers can interpret experimental infrared and Raman spectra. researchgate.net Furthermore, DFT is used to explore the conformational landscape of a molecule to identify its most stable conformer. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For related compounds, a narrow frontier orbital gap has been shown to indicate that charge transfer interactions can occur within the molecule, suggesting high chemical reactivity. nih.gov Reactivity descriptors such as ionization potential, electron affinity, and electronegativity can be derived from HOMO and LUMO energies. materialsciencejournal.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters (Note: The following data is illustrative of typical results from DFT calculations and not specific experimental values for this compound.)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target.

Binding pose analysis involves examining the geometry and intermolecular interactions between a ligand and its receptor. This analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity. For similar molecules, docking studies have identified crucial amino acid residues involved in binding, providing a basis for understanding the ligand's biological activity. mdpi.com The analysis of these interaction networks is essential for optimizing the ligand's structure to improve its binding affinity and selectivity.

Computational studies can shed light on the mechanisms of ligand selectivity. By comparing the docking scores and binding modes of a ligand with different protein targets, researchers can hypothesize why a ligand binds preferentially to one receptor over another. Theoretical studies on related cycloaddition reactions have shown that it is possible to predict kinetic and thermodynamic favorability for certain products, which can be analogous to predicting selectivity in ligand-receptor binding. researchgate.net

Table 2: Illustrative Molecular Docking Results (Note: This table represents a hypothetical docking scenario to illustrate the type of data generated.)

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Kinase A -8.2 Tyr123, Leu178, Asp201
Kinase B -6.5 Val89, Ile150, Ser199

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex, which is not captured by static docking studies. MD simulations can be used to assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other's presence. These simulations can also help to identify conformational changes in the protein upon ligand binding and provide insights into the thermodynamics of the binding process.

Structure-Property Relationship Predictions for Research Design

Computational models are instrumental in predicting the physicochemical and pharmacokinetic properties of a molecule, thereby guiding the design of new analogs with improved characteristics.

The metabolic stability of this compound can be predicted using computational methods. Quantum chemical calculations, such as Density Functional Theory (DFT), can identify sites within the molecule that are most susceptible to metabolic reactions, such as oxidation by cytochrome P450 enzymes. For instance, the methylene (B1212753) hydrogens of the benzyl (B1604629) group or the tertiary carbon of the cyclopropyl (B3062369) ring could be potential sites of hydroxylation.

Simulations in environments that mimic biological milieus (e.g., in the presence of water and at physiological pH) can provide insights into the chemical stability of the compound. These models can help predict its susceptibility to hydrolysis or other degradation pathways, which is crucial for estimating its in vivo half-life.

The design of new molecules based on the scaffold of this compound is greatly facilitated by computational techniques. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity. For example, a QSAR study might reveal that electron-withdrawing substituents on the benzyl ring enhance potency.

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features necessary for biological activity. This pharmacophore can then be used as a query to search virtual libraries for new compounds with diverse chemical scaffolds but similar biological activity. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models can predict the drug-like properties of designed analogs, helping to prioritize synthetic efforts on compounds with a higher probability of success in later stages of drug development.

Table 3: Computational Tools in Medicinal Chemistry Design

Computational Method Application Predicted Parameter
QSAR Correlate chemical structure with biological activity. Potency (e.g., IC50, EC50)
Pharmacophore Modeling Identify key features for biological interaction. Essential H-bond donors/acceptors, hydrophobic centers.

Metabolic Pathways and in Vitro Biotransformation

Ethanolamine (B43304) and Substituted Ethanolamine Metabolism (In Vitro)

The metabolism of this compound is intrinsically linked to the general pathways for ethanolamine derivatives. These pathways can involve incorporation into larger biological molecules or direct degradation and excretion.

The ethanolamine backbone of the molecule is structurally related to the endogenous compound ethanolamine, a crucial precursor in the synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. Should the parent compound undergo metabolic cleavage to release ethanolamine, this liberated molecule could potentially enter the cytidine (B196190) diphosphate (B83284) (CDP)-ethanolamine pathway, also known as the Kennedy pathway. This pathway involves the phosphorylation of ethanolamine, its activation with cytidine triphosphate (CTP), and its subsequent transfer to a diacylglycerol molecule to form PE. However, this is contingent on an initial biotransformation step that cleaves the N-alkyl groups to yield free ethanolamine.

The most probable metabolic routes for 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol involve degradation of its substituted amine structure.

N-Dealkylation : This is a common metabolic reaction for secondary and tertiary amines, often catalyzed by cytochrome P450 (CYP) enzymes. mdpi.com The process involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down. mdpi.comnih.gov For this compound, two primary N-dealkylation pathways are plausible:

N-Debenzylation : Removal of the 3-fluoro-benzyl group would yield 2-(cyclopropylamino)-ethanol and 3-fluorobenzaldehyde (B1666160). Studies on N-benzyl amines in liver microsomes confirm that debenzylation is a significant metabolic route. nih.govnih.gov

N-Decyclopropylation : Cleavage of the cyclopropyl (B3062369) group would result in the formation of 2-[(3-fluorobenzyl)amino]-ethanol and cyclopropanone. The enzymatic N-dealkylation of N-cyclopropylamines has been documented and can involve unusual fates for the cyclopropyl group. nih.gov

Hydrolysis : While oxidative dealkylation is more common for amines in mammalian systems, hydrolytic cleavage is another possible degradation pathway. Certain bacterial enzymes have been shown to degrade N-cyclopropyl compounds via hydrolysis, yielding cyclopropylamine (B47189). nih.govd-nb.info In a mammalian context, direct hydrolysis of the C-N bond without prior oxidation is generally less favorable.

Oxidation of the Ethanolamine Moiety : The primary alcohol group of the ethanolamine backbone could undergo oxidation to form an aldehyde, which could be further oxidized to a carboxylic acid, facilitating excretion.

Table 1: Potential Metabolic Degradation Pathways

Pathway Reactant Primary Metabolites
N-Debenzylation This compound 2-(Cyclopropylamino)-ethanol, 3-Fluorobenzaldehyde
N-Decyclopropylation This compound 2-[(3-Fluorobenzyl)amino]-ethanol, Cyclopropanone

Several enzyme families are responsible for the biotransformation of amine-containing xenobiotics.

Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes, located primarily in the liver, is the principal catalyst for the oxidative N-dealkylation of amines. mdpi.commdpi.com Different CYP isoforms exhibit varying substrate specificities, and it is highly probable that one or more CYP enzymes would mediate the N-debenzylation and N-decyclopropylation of the title compound. nih.gov

Monoamine Oxidase (MAO) : MAO is another key enzyme in amine metabolism, though it typically shows preference for primary amines or specific secondary and tertiary amines like N-methylated compounds. Its potential role in metabolizing a bulky N-cyclopropyl, N-benzyl substituted amine would require experimental verification.

Fatty Acid Amide Hydrolase (FAAH) : FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), such as the endocannabinoid anandamide. nih.govnih.gov It functions by hydrolyzing the amide bond to release a fatty acid and ethanolamine. nih.gov The compound this compound is an N-alkylated amine, not a fatty acid amide. Therefore, it lacks the requisite amide substrate structure and is not expected to be a substrate for FAAH. nih.gov

Monoglyceride Lipase (MGL) : MGL is a serine hydrolase known for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its substrate specificity is directed towards monoacylglycerols, and it would not be involved in the metabolism of this compound.

Table 2: Enzymes Potentially Involved in Biotransformation

Enzyme Family Role Relevance to Compound
Cytochrome P450 (CYP) Oxidative N-dealkylation, Hydroxylation High : Likely primary enzyme for N-debenzylation and N-decyclopropylation.
Monoamine Oxidase (MAO) Oxidative deamination Possible : Potential for metabolism of the secondary amine, but may be sterically hindered.
Fatty Acid Amide Hydrolase (FAAH) Hydrolysis of N-acylethanolamines Unlikely : Compound lacks the necessary amide bond.

In Vitro Chemical and Enzymatic Stability in Biological Milieu

The stability of a compound in a biological environment is determined by its susceptibility to both non-enzymatic chemical degradation and enzyme-mediated breakdown.

Under mimicked physiological conditions (pH 7.4, 37°C), this compound is expected to be chemically stable.

The secondary amine, alcohol, and ether linkages are generally stable to hydrolysis at neutral pH.

The carbon-fluorine (C-F) bond on the benzyl (B1604629) ring is exceptionally strong and not susceptible to cleavage under these conditions.

Studies on other fluorobenzyl-containing compounds have demonstrated significant stability in aqueous media across a physiological pH range (pH 4.0-8.0). nih.gov While extreme pH conditions (strong acid or base) can promote degradation of related structures, such conditions are not physiologically relevant for systemic circulation. nih.gov

Incubation of the compound with cellular extracts, particularly liver microsomes, would likely reveal its susceptibility to enzymatic degradation. Liver microsomes are rich in CYP enzymes and are a standard in vitro model for studying Phase I metabolism. nih.gov

In such an assay, the primary transformation expected would be N-dealkylation. nih.govnih.gov The rate of disappearance of the parent compound and the rate of appearance of metabolites like 2-(cyclopropylamino)-ethanol and 2-[(3-fluorobenzyl)amino]-ethanol would provide a measure of its metabolic stability. The relative formation of the debenzylated versus the decyclopropylated product would indicate which group is preferentially cleaved by the microsomal enzymes. Additionally, minor metabolites resulting from hydroxylation on the aromatic ring could also be formed. nih.govnih.gov

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or degradation products, as well as for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol. Due to the presence of a chiral center, this compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities.

One common strategy for resolving enantiomers by HPLC is through derivatization with a chiral derivatizing reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral reversed-phase column (e.g., a C18 column). akjournals.com For instance, a chiral reagent such as (S)-ketoprofen activated ester could be reacted with the racemic amino alcohol to form stable diastereomeric derivatives. These derivatives can then be separated and quantified. researchgate.net

A typical HPLC method for the separation of such diastereomers would involve a gradient elution on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., aqueous trifluoroacetic acid) and an organic modifier like acetonitrile. akjournals.com Detection is commonly performed using a UV detector at a wavelength where the derivative strongly absorbs. akjournals.com

Interactive Data Table: Illustrative HPLC Parameters for Diastereomeric Resolution

This table presents typical parameters for the HPLC analysis of a derivatized amino alcohol, similar in structure to the target compound. The exact values would require experimental optimization for this compound.

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. Due to the polar nature and low volatility of amino alcohols, direct analysis by GC is often challenging. nih.gov Therefore, a derivatization step is typically required to convert the polar -NH and -OH groups into less polar, more volatile moieties. thermofisher.com

A common derivatization method is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, making it amenable to GC analysis. osti.gov

The GC separates the derivatized compound from other volatile impurities, and the mass spectrometer provides mass information for identification and structural elucidation.

Interactive Data Table: Representative GC-MS Parameters for a Silylated Amino Alcohol Derivative

This table illustrates typical GC-MS conditions for the analysis of a derivatized amino alcohol. Specific parameters for the target compound would need to be determined experimentally.

ParameterValue
GC Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Transfer Line Temp 280 °C

Chiral Chromatography for Enantiomeric Purity Determination

Direct enantiomeric separation can be achieved using chiral chromatography, which employs a chiral stationary phase (CSP). jst.go.jpnih.govnih.gov This method avoids the need for derivatization to form diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines and amino alcohols. jst.go.jpnih.goveijppr.com

For the analysis of this compound, a column such as one based on a cellulose phenyl carbamate (B1207046) derivative could be effective. acs.org The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The mobile phase composition, often a mixture of alkanes and alcohols, is optimized to achieve the best resolution. sigmaaldrich.com

Interactive Data Table: Exemplary Chiral HPLC Conditions for Amino Alcohol Separation

This table provides an example of typical conditions for the chiral separation of an amino alcohol. The optimal conditions for this compound would require method development.

ParameterValue
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 5 µL

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, connectivity, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. hyphadiscovery.com Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

Based on the structure of the closely related compound, N-benzyl-4-fluoroaniline, the following NMR signals can be predicted. rsc.org The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. The protons of the benzyl (B1604629) methylene (B1212753) group, the ethanol (B145695) methylene groups, and the cyclopropyl (B3062369) group will also exhibit distinct signals. The integration of these signals would correspond to the number of protons in each group.

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carbon atoms of the 3-fluorobenzyl ring will show characteristic chemical shifts and C-F coupling constants. The chemical shifts of the methylene carbons and the cyclopropyl carbons will also be indicative of their positions relative to the nitrogen and oxygen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Disclaimer: The following chemical shifts are predicted based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.9 - 7.4 (m)114-130 (d, with C-F coupling)
Aromatic C-F-161-164 (d, ¹JCF)
Aromatic C-C-140-143 (d)
Benzyl CH₂~3.6 (s)~58
N-CH (cyclopropyl)~1.8-2.2 (m)~35-40
N-CH₂ (ethanol)~2.7 (t)~55
O-CH₂ (ethanol)~3.6 (t)~60
Cyclopropyl CH₂~0.4-0.8 (m)~5-10
OHVariable-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. nih.gov For this compound, the molecular formula is C₁₂H₁₆FNO, corresponding to a monoisotopic mass of approximately 209.12 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 209.

The fragmentation of N-benzyl amines is well-characterized and typically involves cleavage of the C-N bond. acs.orgnih.govresearchgate.net A major fragmentation pathway for this compound is expected to be the alpha-cleavage, leading to the formation of a stable tropylium (B1234903) ion or a benzyl cation. The loss of the 3-fluorobenzyl group would result in a fragment ion. Another characteristic fragmentation is the loss of a cyclopropyl group. The fragmentation of the ethanol side chain can also occur, for instance, through the loss of a CH₂OH radical.

Interactive Data Table: Predicted Key Mass Fragments of this compound

Disclaimer: The m/z values and relative abundances are predicted based on known fragmentation patterns of similar compounds and have not been experimentally verified for the title compound.

m/z Predicted Fragment Ion Possible Fragmentation Pathway
209[C₁₂H₁₆FNO]⁺˙Molecular Ion (M⁺˙)
109[C₇H₆F]⁺3-Fluorobenzyl cation
100[C₅H₁₀NO]⁺[M - C₇H₆F]⁺
178[C₁₁H₁₃FN]⁺˙Loss of CH₂OH
91[C₇H₇]⁺Tropylium ion (rearrangement)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the tertiary amine, the cyclopropyl ring, the fluorinated benzene (B151609) ring, and the ethanol backbone.

The O-H stretching vibration from the primary alcohol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-N stretching vibration of the tertiary amine would likely be observed in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching from the benzyl group typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl and ethyl groups would be found just below 3000 cm⁻¹.

The presence of the fluorine atom on the benzene ring would give rise to a strong C-F stretching band, generally in the 1350-1000 cm⁻¹ range. Furthermore, C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The specific substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands between 900 and 675 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Alcohol (O-H)3200-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H (Cyclopropyl, Ethyl)2850-3000Stretching
Aromatic C=C1450-1600Stretching
Tertiary Amine (C-N)1020-1250Stretching
Alcohol (C-O)1050-1260Stretching
Aryl Fluoride (C-F)1000-1350Stretching

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.gov This technique would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers in this compound, provided that a suitable single crystal can be grown.

The process involves irradiating a crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots. nih.gov By analyzing the intensities and positions of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. This map is then used to build a detailed model of the molecule's structure, including the spatial arrangement of the cyclopropyl, 3-fluorobenzyl, and ethanolamine (B43304) moieties. For chiral molecules, anomalous dispersion techniques can be employed to unambiguously determine the absolute stereochemistry.

Electronic Circular Dichroism (ECD) for Chiral Analysis and Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govresearchgate.net Since this compound possesses at least one stereocenter (at the point of attachment of the cyclopropyl and benzyl groups to the nitrogen, and potentially on the cyclopropyl ring itself depending on substitution), it is expected to be ECD active.

ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral compounds in solution. mdpi.com The experimental ECD spectrum, which shows positive or negative peaks (Cotton effects) at specific wavelengths, serves as a unique fingerprint for a particular stereoisomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration of the compound can be assigned. beilstein-journals.org This method is particularly valuable when X-ray crystallography is not feasible due to difficulties in obtaining suitable crystals. mdpi.com

Derivatization Strategies for Analytical Enhancement

Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical method. For this compound, derivatization can enhance its detectability and improve its separation characteristics in chromatography.

Reagents for Improved Chromatographic Separation and Detection

The secondary amine and primary alcohol groups in this compound are suitable targets for derivatization to improve its analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore, significantly enhancing UV or fluorescence detection. actascientific.com Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with both primary and secondary amines, as well as alcohols, to form highly fluorescent derivatives. libretexts.orgnih.gov Dansyl chloride is another common reagent that reacts with amines to yield fluorescent sulfonamides. shimadzu.be For chiral separations, chiral derivatizing agents such as o-phthaldialdehyde (OPA) in combination with a chiral mercaptan can be used to form diastereomers from enantiomers, allowing their separation on a standard reversed-phase column. nih.gov

For GC analysis, the polarity and hydrogen-bonding capacity of the hydroxyl group can lead to poor peak shape and thermal instability. nih.gov Derivatization via silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the O-H group into a less polar and more volatile trimethylsilyl (TMS) ether, improving chromatographic performance. libretexts.org Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can also be employed to increase volatility. actascientific.com

ReagentTarget Functional GroupAnalytical TechniqueAdvantage
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)Amine, AlcoholHPLCFluorescence Enhancement libretexts.orgnih.gov
Dansyl ChlorideAmineHPLCFluorescence Enhancement shimadzu.be
o-Phthaldialdehyde (OPA) + Chiral ThiolAmine (forms diastereomers)HPLCChiral Separation nih.gov
Silylation Reagents (e.g., BSTFA)Alcohol, AmineGCIncreased Volatility, Improved Peak Shape libretexts.org
Acylation Reagents (e.g., TFAA)Alcohol, AmineGCIncreased Volatility actascientific.com

Tags for Spectroscopic Detection and Quantification

Tagging a molecule with a specific isotope or a spectroscopically active group can facilitate its detection and quantification by methods like Nuclear Magnetic Resonance (NMR) spectroscopy or fluorescence spectroscopy.

For NMR-based quantification, a tag containing a nucleus that is not naturally abundant in the sample matrix, such as ¹⁹F, can be introduced. nih.gov While the target molecule already contains a fluorine atom, additional fluorine-containing tags could be attached to the hydroxyl group to provide a distinct signal for quantification, especially in complex mixtures. nih.gov

For fluorescence-based detection and quantification, a variety of fluorescent tags can be attached to the molecule. For instance, functionalized carbon dots have been used to detect β-amino alcohols through specific complexation reactions that result in a change in fluorescence, allowing for sensitive quantification. rsc.org This approach could be adapted for this compound by designing a specific recognition element that interacts with its amino alcohol structure.

Q & A

Basic Research Question

  • NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm cyclopropane ring integrity and fluorine substitution patterns.
  • HPLC-MS : For purity assessment and mass confirmation, especially after chiral separation .
  • X-ray crystallography : Resolve stereochemical ambiguities in tertiary alcohols (e.g., 21 , 22 ) .

How can metal-organic frameworks (MOFs) enhance catalytic efficiency in oxidation steps relevant to this compound’s synthesis?

Advanced Research Question

  • MOF catalysts : Au@MIL-53(NH2) efficiently oxidizes benzyl alcohols (e.g., 3-fluoro-benzyl alcohol) under O2 at 100°C, achieving >99% selectivity .
  • Reaction design : Use toluene or CH3CN/H2O as solvents to stabilize reactive intermediates .

What strategies are effective for resolving stereochemical challenges during cyclopropane ring formation?

Advanced Research Question

  • Chiral auxiliaries : Incorporate N-t-Boc-L-phenylalanine to induce enantioselectivity during coupling .
  • Asymmetric reduction : DIBAL-H or chiral catalysts (e.g., (S)-30) for alcohol intermediate resolution .

How do solvent polarity and temperature impact the stability of 3-fluoro-benzyl derivatives during synthesis?

Basic Research Question

  • Polar aprotic solvents : DMF stabilizes intermediates via hydrogen bonding but may promote side reactions at high temperatures (>80°C) .
  • Low-temperature steps : Reactions at 0°C (e.g., chlorocarbonyl-acetic acid methyl ester additions) minimize decomposition .

What are the limitations of AlH3 vs. LiAlH4 in reducing amide intermediates?

Q. Data Contradiction Analysis

  • AlH3 : Selective for amide-to-amine reduction but sensitive to moisture .
  • LiAlH4 : More robust but may over-reduce esters or ethers. Validate with TLC or in situ IR monitoring .

How can researchers validate the biological activity of this compound against computational predictions?

Advanced Research Question

  • Docking studies : Use cyclopropane and fluorine moieties as pharmacophore anchors.
  • In vitro assays : Test interactions with biomolecules (e.g., enzymes) via fluorescence quenching or SPR .

What safety protocols are critical when handling fluorinated intermediates?

Basic Research Question

  • Ventilation : Use fume hoods for reactions releasing HF (e.g., fluorobenzyl halides).
  • PPE : Acid-resistant gloves and goggles during DIPEA or HCl handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.